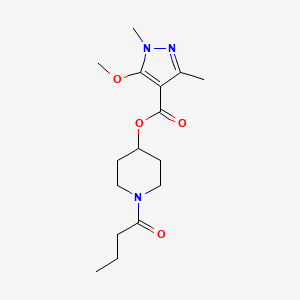![molecular formula C18H23N3O B7682029 N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide](/img/structure/B7682029.png)
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which has a calming effect on the nervous system. This compound has been investigated as a potential treatment for epilepsy, anxiety disorders, and addiction.
Mecanismo De Acción
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has a calming effect on the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which has a calming effect on the nervous system. It has been investigated for its potential to treat epilepsy, anxiety disorders, and addiction. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase. However, this compound can be difficult to synthesize, and its effects on other enzymes and neurotransmitters in the brain are not fully understood.
Direcciones Futuras
There are several areas of future research for N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide, including investigating its potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other enzymes and neurotransmitters in the brain. Finally, there is a need for the development of more efficient synthesis methods for this compound to make it more accessible for research and potential therapeutic use.
In conclusion, this compound is a novel GABA aminotransferase inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. It has been extensively studied for its potential to treat epilepsy, anxiety disorders, and addiction, and has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. While there are several advantages to using this compound in lab experiments, there are also limitations, including the difficulty of synthesizing the compound and the need for further research to fully understand its effects on other enzymes and neurotransmitters in the brain. Despite these limitations, there are several areas of future research for this compound, including investigating its potential as a treatment for other neurological and psychiatric disorders and developing more efficient synthesis methods.
Métodos De Síntesis
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide is synthesized through a multistep process that involves the reaction of 1-cyanocyclopropane with piperidine, followed by the addition of benzoyl chloride to form the final product. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Propiedades
IUPAC Name |
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c19-13-18(8-9-18)14-21-10-4-5-15(12-21)11-20-17(22)16-6-2-1-3-7-16/h1-3,6-7,15H,4-5,8-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMSXCADMHTVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2(CC2)C#N)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-4-propan-2-ylbenzamide](/img/structure/B7681951.png)
![[1-[(2,3-Dimethylcyclohexyl)amino]-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7681959.png)
![N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B7681966.png)
![5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole](/img/structure/B7681974.png)


![2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol](/img/structure/B7681997.png)
![4-[(5-Fluoro-2-methoxycarbonylphenyl)sulfonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B7682006.png)
![Tert-butyl 2-(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)pyrazolidine-1-carboxylate](/img/structure/B7682018.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)
![N-[1-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7682030.png)
![2-(3-bromo-1-adamantyl)-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7682033.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)